molecular formula C22H20N4O2S B2692508 3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1242966-49-9

3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2692508
CAS No.: 1242966-49-9
M. Wt: 404.49
InChI Key: DIPBTBAQKHAVSS-UHFFFAOYSA-N
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Description

3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazolopyrazine core with phenyl and dimethylphenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps, starting with the preparation of the triazolopyrazine core This core can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Phenylboronic acid, dimethylphenyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its triazolopyrazine core and the presence of both phenyl and dimethylphenyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-14-9-10-17(13-15(14)2)19(27)16(3)29-22-24-23-20-21(28)25(11-12-26(20)22)18-7-5-4-6-8-18/h4-13,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPBTBAQKHAVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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